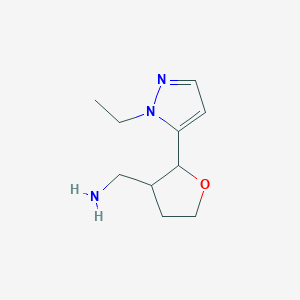
(2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine is a complex organic compound that features a pyrazole ring fused with a tetrahydrofuran ring and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine typically involves multi-step organic reactions
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed via cyclization of a suitable diol precursor using an acid catalyst.
Introduction of Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine
- (2-(1-Propyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine
Uniqueness
(2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine is unique due to the specific substitution pattern on the pyrazole ring and the presence of the tetrahydrofuran ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H17N3O |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
[2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanamine |
InChI |
InChI=1S/C10H17N3O/c1-2-13-9(3-5-12-13)10-8(7-11)4-6-14-10/h3,5,8,10H,2,4,6-7,11H2,1H3 |
InChI-Schlüssel |
DLWWPQSCTUCBBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC=N1)C2C(CCO2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


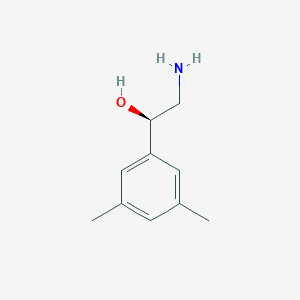
![Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13337975.png)

![(R)-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine](/img/structure/B13337982.png)
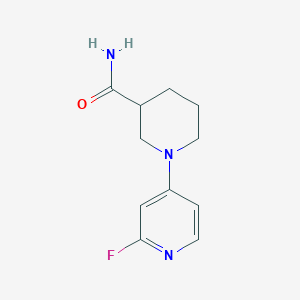

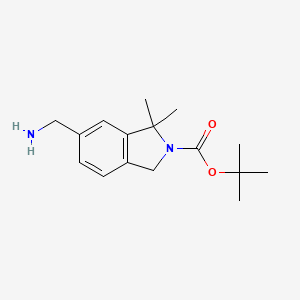
![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
![1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13338004.png)
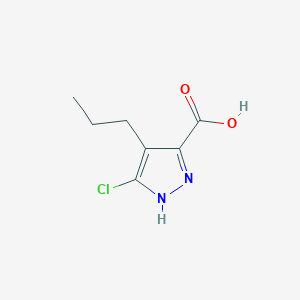
![(3AS,4S,6R,6aS)-4-(allyloxy)-6-((R)-1,2-bis(benzyloxy)ethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13338025.png)
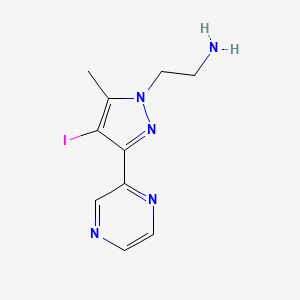
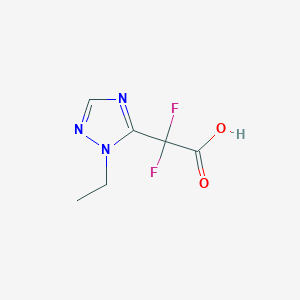
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13338041.png)
